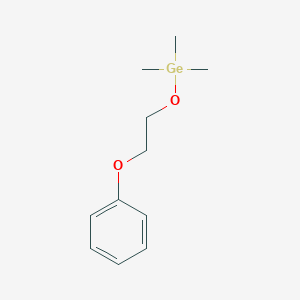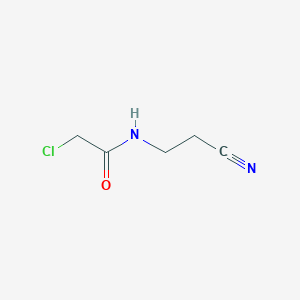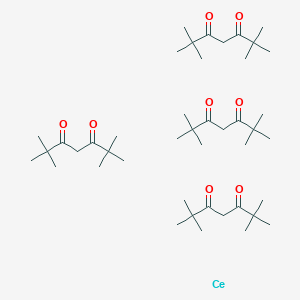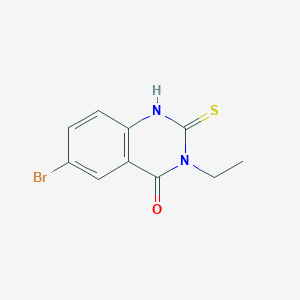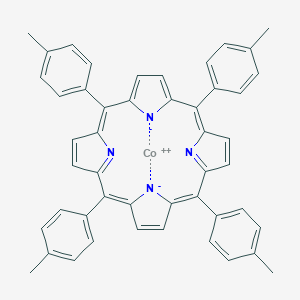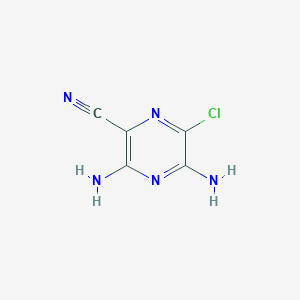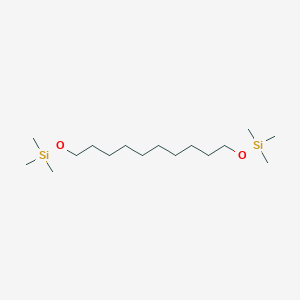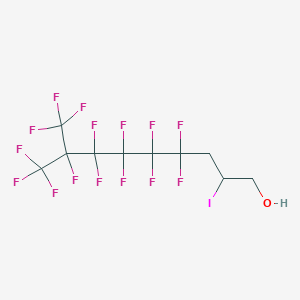![molecular formula C15H12F3NO2 B102143 Benzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18585-04-1](/img/structure/B102143.png)
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate, commonly referred to as BTFC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of carbamates and is known for its ability to inhibit the activity of various enzymes and proteins.
Mécanisme D'action
BTFC inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the active site of the enzyme or protein, which prevents the substrate from binding and inhibits the activity of the enzyme or protein.
Biochemical and Physiological Effects
BTFC has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which has been linked to the treatment of various neurological disorders. It has also been shown to decrease the levels of bicarbonate in the body, which has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
BTFC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care, and its inhibitory activity can vary depending on the enzyme or protein being targeted.
Orientations Futures
There are several future directions for research on BTFC. One area of research is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the development of BTFC derivatives that have improved pharmacological properties such as increased potency and decreased toxicity. Finally, the use of BTFC in animal models of disease could provide valuable insights into the mechanisms of various diseases and the development of new treatments.
Méthodes De Synthèse
The synthesis of BTFC involves the reaction of benzyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
BTFC has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain. This inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
BTFC has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Propriétés
Numéro CAS |
18585-04-1 |
|---|---|
Nom du produit |
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
Formule moléculaire |
C15H12F3NO2 |
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)12-7-4-8-13(9-12)19-14(20)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |
Clé InChI |
KRTABQHKTWKZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Synonymes |
Carbanilic acid, m-(trifluoromethyl)-, benzyl ester (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



